molecular formula C6H7BrN2 B11774530 1-Allyl-3-bromo-1H-pyrazole

1-Allyl-3-bromo-1H-pyrazole

Cat. No.: B11774530
M. Wt: 187.04 g/mol
InChI Key: GPVUISADMSOGBO-UHFFFAOYSA-N
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Description

1-Allyl-3-bromo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of an allyl group at position 1 and a bromine atom at position 3 makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between allyl hydrazine and 3-bromo-2-pyrazoline can yield this compound under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: 1-Allyl-3-azido-1H-pyrazole, 1-Allyl-3-cyano-1H-pyrazole.

    Oxidation Products: this compound oxide.

    Reduction Products: 1-Allyl-3-bromo-1H-pyrazoline.

Scientific Research Applications

1-Allyl-3-bromo-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The allyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    1-Allyl-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-Allyl-3-iodo-1H-pyrazole: Contains an iodine atom, which can influence its reactivity and biological activity.

    1-Allyl-3-fluoro-1H-pyrazole: The presence of a fluorine atom can significantly alter the compound’s properties.

Uniqueness: 1-Allyl-3-bromo-1H-pyrazole is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

3-bromo-1-prop-2-enylpyrazole

InChI

InChI=1S/C6H7BrN2/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2

InChI Key

GPVUISADMSOGBO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=N1)Br

Origin of Product

United States

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